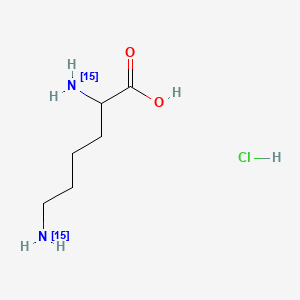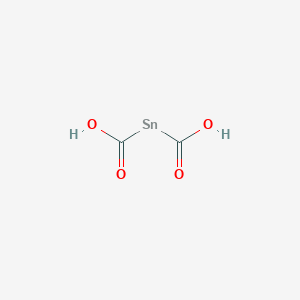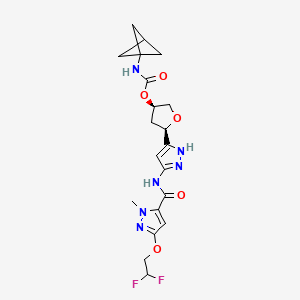![molecular formula C20H11N2Na3O10S3 B12365582 trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12365582.png)
trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is a synthetic azo dye commonly known as Ponceau 4R or Acid Red 18. It is widely used as a food coloring agent, imparting a red hue to various food products. The compound is characterized by its vibrant red color and high solubility in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate typically involves the diazotization of 4-aminonaphthalene-1-sulfonic acid followed by coupling with 7-hydroxy-1,3-naphthalenedisulfonic acid. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a red powder, which is then purified and standardized for use in various applications .
化学反应分析
Types of Reactions
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized, leading to the cleavage of the N=N bond.
Reduction: Reduction of the azo group results in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically require a basic medium and nucleophiles like hydroxide ions
Major Products
Oxidation: Aromatic nitro compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
科学研究应用
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a food coloring agent and in the textile industry for dyeing fabrics .
作用机制
The primary mechanism of action of trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate involves its interaction with cellular components. The compound’s azo group can undergo reduction within the body, leading to the formation of aromatic amines, which can interact with various biological molecules. The sulfonate groups enhance its solubility and facilitate its distribution in aqueous environments .
相似化合物的比较
Similar Compounds
Amaranth: Another azo dye with similar applications but different structural features.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics, known for its blue color.
Tartrazine: A yellow azo dye commonly used in food products .
Uniqueness
Trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate is unique due to its specific red hue, high solubility in water, and stability under various conditions. Its structural features, such as the presence of multiple sulfonate groups, contribute to its distinct properties and wide range of applications .
属性
分子式 |
C20H11N2Na3O10S3 |
|---|---|
分子量 |
604.5 g/mol |
IUPAC 名称 |
trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.3Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;;;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 |
InChI 键 |
SWGJCIMEBVHMTA-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


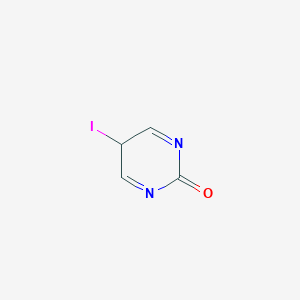
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)
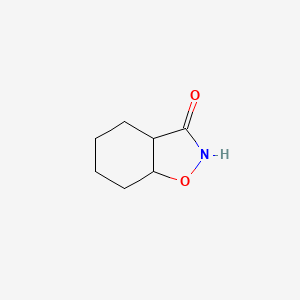
![2-[(4S)-4-[(4-aminophenyl)methyl]-3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(14),11(15),12-trien-6-yl]acetic acid;dihydrate;dihydrochloride](/img/structure/B12365518.png)
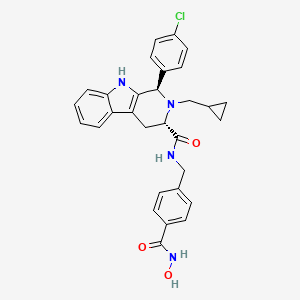
![(1R,4R)-5-[2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-6-[6-(4-methoxypyridin-3-yl)-4-methylpyrazolo[4,3-c]pyridin-1-yl]-1-methylimidazo[4,5-c]pyridin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12365538.png)
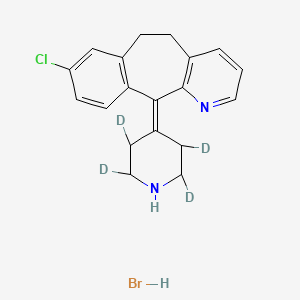
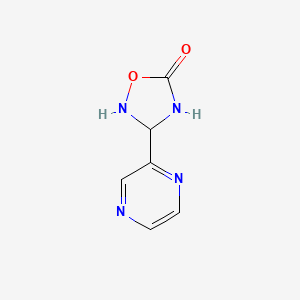
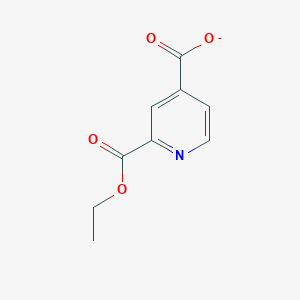
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
![N-[3-[2-[4-(2-acetamidoethoxy)anilino]quinazolin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B12365556.png)
